asmarine K

Description

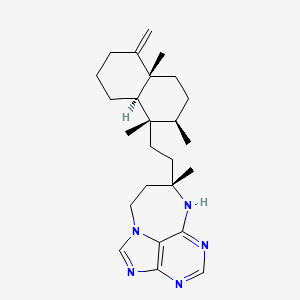

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H37N5 |

|---|---|

Molecular Weight |

407.6 g/mol |

IUPAC Name |

(10S)-10-[2-[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-10-methyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |

InChI |

InChI=1S/C25H37N5/c1-17-7-6-8-19-24(17,4)10-9-18(2)25(19,5)12-11-23(3)13-14-30-16-28-21-20(30)22(29-23)27-15-26-21/h15-16,18-19H,1,6-14H2,2-5H3,(H,26,27,29)/t18-,19+,23+,24+,25+/m1/s1 |

InChI Key |

MHNDHDDEWMNMJM-BBDZFPCASA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@]3(CCN4C=NC5=C4C(=NC=N5)N3)C)CCCC2=C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3(CCN4C=NC5=C4C(=NC=N5)N3)C)CCCC2=C)C |

Synonyms |

asmarine K |

Origin of Product |

United States |

Chemical Profile of Asmarine K

Asmarine K is a diterpenoid alkaloid with a complex polycyclic structure. Its chemical formula is C₂₅H₃₅N₅O, and it is distinguished from other asmarines by the specific stereochemistry of its diterpene unit. researchgate.netnih.gov this compound is the 5-epi isomer of asmarine H. researchgate.netnih.gov The core of the molecule is the unique tetrahydro oup.commdpi.comdiazepino[1,2,3-g,h]purine system, which is linked to a clerodane-type diterpene. researchgate.netnih.gov

| Property | Value |

| Molecular Formula | C₂₅H₃₅N₅O |

| Family | Asmarines |

| Core Structure | Tetrahydro oup.commdpi.comdiazepino[1,2,3-g,h]purine (THDAP) |

| Diterpene Type | Clerodane-related with a cyclopropane (B1198618) ring |

| Source | Marine sponge Raspailia sp. |

| Distinguishing Feature | 5-epi isomer of Asmarine H |

Synthesis and Derivatization

The total synthesis of asmarines has been a significant challenge for chemists due to their intricate three-dimensional structures. uio.nonih.gov While no total synthesis of Asmarine K itself has been published to date, considerable effort has been directed towards the synthesis of the asmarine core and various analogs. uio.nonih.govresearchgate.net These synthetic efforts are crucial not only for confirming the structures of the natural products but also for providing access to larger quantities of these compounds for biological evaluation. uio.nonih.gov

Researchers have developed methodologies for constructing the key tetrahydrodiazepino[1,2,3-g,h]purine ring system. nih.govresearchgate.net These strategies have enabled the synthesis of a range of asmarine analogs where the complex diterpene unit is replaced with simpler alkyl or aryl groups. nih.govnih.gov The study of these simplified analogs, such as "delmarine," has been instrumental in elucidating the mechanism of action of the asmarine family. nih.govacs.org These synthetic derivatives have shown that the diazepine (B8756704) ring is essential for potent cytotoxicity and that its function can be mimicked by appending lipophilic groups to the N9 position of the purine (B94841) core. nih.govacs.org

Biological Activity and Mechanism of Action

While specific biological data for Asmarine K is limited due to its scarcity, studies on closely related asmarines and their synthetic analogs have provided valuable insights into their potential biological effects. nih.gov The asmarine family is primarily recognized for its cytotoxic activity against a variety of cancer cell lines. mdpi.comresearchgate.netuio.nonih.gov For instance, Asmarine B has shown potent activity against human lung and colon carcinoma cell lines. nih.govnih.gov

Recent investigations into the mechanism of action of asmarine analogs have revealed that they function as iron chelators. nih.govacs.org The potent analog "delmarine" was found to arrest the mammalian cell cycle in the G1 phase by depriving the cells of iron. nih.govacs.org This iron-binding activity is attributed to the N-hydroxy purine (B94841) motif within the asmarine structure. nih.gov The sequestration of iron is thought to inhibit iron-dependent enzymes that are crucial for DNA synthesis, thereby halting cell proliferation. nih.gov This mechanism of action distinguishes the asmarines from the related agelasine (B10753911) family of marine natural products, which are thought to inhibit various ATPases. nih.gov

| Compound Family | Primary Biological Activity | Mechanism of Action |

| Asmarines | Cytotoxicity, Cell Cycle Arrest | Iron Chelation |

| Agelasines | Cytotoxicity, Antimicrobial | ATPase Inhibition |

Advanced Research Methodologies

Spectroscopic Characterization Techniques

The definitive structural elucidation of asmarine K, like its congeners, relies heavily on a combination of advanced spectroscopic methods. These techniques provide the fundamental data required to piece together its complex molecular architecture. The initial isolation and characterization of this compound, along with asmarines I and J, were established through comprehensive spectroscopic analysis, identifying it as the 5-epi isomer of asmarine H. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the proton and carbon signals of the molecule's diterpenoid and diazepinopurine components.

Detailed analysis of NMR data allows for the determination of:

Proton and Carbon Environments: The chemical shifts (δ) in ¹H and ¹³C NMR spectra reveal the electronic environment of each nucleus.

Scalar Couplings: Through-bond correlations observed in experiments like COSY (Correlation Spectroscopy) help to establish the connectivity of atoms within the molecular framework.

Through-Space Correlations: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are critical for defining the stereochemistry of the molecule, including the relative configuration of stereocenters, by identifying protons that are close to each other in space. For this compound, NOESY data would be instrumental in confirming its epimeric relationship to asmarine H at the C-5 position.

While the specific chemical shift and coupling constant data for this compound are contained within specialized scientific literature, the general approach follows established protocols for natural product structure elucidation.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to probe the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain valuable insights into the structural components of this compound, corroborating the data obtained from NMR spectroscopy. This fragmentation analysis helps to confirm the presence of the characteristic diterpenoid and purine-containing fragments.

Chromatographic Analytical Methods for Research Purposes

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from the complex mixture of metabolites present in the marine sponge extract.

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of asmarines. bepress.com Given that this compound is a stereoisomer of asmarine H, their separation poses a significant chromatographic challenge. researchgate.netmdpi.com Diastereomers, such as epimers, have different physical properties and can often be separated by conventional HPLC methods, typically utilizing reversed-phase or normal-phase chromatography.

The development of a robust HPLC method would involve the optimization of several parameters:

Stationary Phase: The choice of column chemistry (e.g., C18, phenyl-hexyl) is critical for achieving selectivity between closely related isomers.

Mobile Phase: The composition and gradient of the solvent system are adjusted to achieve optimal resolution and peak shape.

Detector: UV detection is commonly used for purine-containing compounds like the asmarines, owing to their chromophoric nature.

For the specific challenge of separating epimers like this compound and H, chiral HPLC columns can be particularly effective, offering the high degree of selectivity needed to resolve these closely related structures. chemistrydocs.commdpi.comcsfarmacie.czresearchgate.net

Chemical Derivatization for Enhanced Detection and Separation

While no specific derivatization methods for this compound have been detailed in readily available literature, this technique is a common strategy in natural product analysis. Chemical derivatization involves modifying the analyte to improve its chromatographic behavior or detectability. For a compound like this compound, derivatization could potentially be used to:

Enhance UV absorbance or introduce a fluorescent tag: This would increase the sensitivity of detection, which is particularly useful when working with small amounts of isolated material.

Improve chromatographic separation: By altering the polarity or steric properties of the molecule, derivatization can enhance the resolution between closely eluting isomers.

Facilitate chiral separations: Derivatizing the molecule with a chiral reagent creates diastereomeric derivatives that can be more easily separated on a non-chiral stationary phase.

Computational Chemistry and In Silico Approaches

Computational chemistry offers powerful tools to complement experimental data in the study of complex molecules like this compound. Although specific in silico studies on this compound are not widely reported, these methods are frequently applied to understand the properties of stereoisomers. pitt.eduresearchgate.nettandfonline.com

Potential applications of computational chemistry in the research of this compound include:

Conformational Analysis: Calculating the lowest energy conformations of this compound and its epimer, asmarine H, can provide insights into their relative stabilities and three-dimensional shapes.

NMR Chemical Shift Prediction: Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex structures where signal overlap is an issue.

Modeling of Chromatographic Retention: Simulating the interaction of asmarine isomers with a stationary phase can help in the rational design of HPLC separation methods.

These computational approaches, when used in conjunction with empirical data, provide a more complete and nuanced understanding of the chemical and physical properties of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in structure-based drug design to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. jscimedcentral.comjmir.org

Molecular Docking Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. journalijar.comglobalresearchonline.net The process involves sampling a wide range of possible conformations of the ligand within the binding site of the target protein. jmir.orgresearchgate.net A scoring function is then used to rank these poses, estimating the binding free energy to identify the most likely and stable binding mode. jscimedcentral.comglobalresearchonline.net

Given that the specific biological targets of the asmarine class of compounds are largely unknown, a crucial first step is target identification. nih.gov However, should a potential protein target be identified, molecular docking could be employed to:

Virtual Screening: Screen libraries of compounds, including this compound, against a known target to identify potential hits. researchgate.net

Binding Mode Prediction: Determine the most probable three-dimensional binding pose of this compound within the active site of a target protein. globalresearchonline.net

Affinity Estimation: Use scoring functions to estimate the binding affinity, helping to prioritize compounds for further experimental testing. journalijar.com

Molecular Dynamics (MD) Simulations Following molecular docking, MD simulations can provide deeper insights into the dynamic nature of the ligand-receptor complex over time. mdpi.comnih.gov These simulations model the physical movements of atoms and molecules, offering a view of the complex's flexibility, stability, and the specific interactions that maintain the bound state. ucsf.eduresearchgate.netrsc.org For the this compound-protein complex, MD simulations could:

Assess the stability of the predicted docking pose. mdpi.com

Analyze conformational changes in both the protein and this compound upon binding.

Calculate binding free energies with higher accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Identify key amino acid residues that are critical for the interaction with this compound. researchgate.net

The general workflow for these simulations is outlined in the table below.

| Step | Description | Tools/Software Examples |

| 1. System Preparation | The 3D structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining atom types. | UCSF Chimera, AutoDockTools jmir.orgmdpi.com |

| 2. Molecular Docking | The ligand is docked into the binding site of the receptor to predict the most stable binding pose. | AutoDock Vina, GOLD jmir.orgmdpi.com |

| 3. MD System Setup | The predicted protein-ligand complex is placed in a simulation box, solvated with water molecules, and neutralized with ions. | GROMACS, Amber ucsf.edu |

| 4. Simulation | The system undergoes energy minimization, followed by equilibration and a final production run where data is collected. | GROMACS, Amber, MMTK ucsf.edu |

| 5. Trajectory Analysis | The output trajectory is analyzed to study the stability, flexibility, and interactions of the complex over time. | VMD, PyMOL mdpi.com |

Quantum Chemical Calculations for Interaction Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing a fundamental understanding of their structure and reactivity. researchgate.netresearchgate.net These methods are invaluable for analyzing the intrinsic properties of this compound and the nature of its interactions with a biological target. semanticscholar.orgnrel.gov

Key applications of quantum chemical calculations in the study of this compound include:

Geometry Optimization: Determining the most stable three-dimensional structure of the this compound molecule. researchgate.net

Electronic Property Analysis: Calculating descriptors that govern molecular interactions. This includes the distribution of the electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity. researchgate.net

Interaction Analysis: Using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis to characterize the precise nature of the forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the this compound-receptor complex. researchgate.net

The table below summarizes key quantum chemical descriptors and their relevance.

| Descriptor | Abbreviation | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability of a molecule to donate an electron. Higher values indicate a better electron donor. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability of a molecule to accept an electron. Lower values indicate a better electron acceptor. researchgate.net |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO; a small gap suggests high chemical reactivity. researchgate.net |

| Molecular Electrostatic Potential | MEP | Maps the electrostatic potential onto the electron density surface, identifying positive (electrophilic) and negative (nucleophilic) regions of the molecule, which are crucial for binding interactions. researchgate.net |

Prediction of Biological Target Interactions

A significant hurdle in the study of many natural products, including asmarines, is the identification of their molecular targets. nih.gov Computational target prediction methods are designed to address this challenge by screening a compound against a vast array of potential biological receptors. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Target Prediction: These methods rely on the principle of "guilt-by-association," where the structure of this compound is compared to databases of compounds with known biological activities. If this compound is structurally similar to molecules known to bind a particular target, it is inferred that this compound may also interact with that target.

Structure-Based Target Prediction (Reverse Docking): This approach involves docking this compound into the binding sites of a large number of proteins with known structures. globalresearchonline.net The proteins are then ranked based on the predicted binding affinity, and the top-ranking proteins are considered potential targets for this compound. This method is particularly useful when no structurally similar compounds with known targets exist.

| Strategy | Approach | Description | Key Advantage |

| Ligand-Based | Chemical Similarity Searching | Compares the 2D or 3D structure of this compound against databases of known active compounds. | Fast and computationally inexpensive. |

| Ligand-Based | Pharmacophore Modeling | Identifies the 3D arrangement of essential features of this compound and searches for targets that match this pharmacophore. | Focuses on essential interaction features rather than the entire chemical scaffold. |

| Structure-Based | Reverse/Inverse Docking | Docks this compound into a library of protein structures to identify potential binding partners based on docking scores. | Does not require prior knowledge of active compounds; can identify novel targets. globalresearchonline.net |

Machine Learning Applications in Asmarine Research

Machine learning (ML) is increasingly being applied in marine science and drug discovery to analyze complex datasets and build predictive models. frontiersin.orgmdpi.comfrontiersin.org For a compound like this compound, ML can integrate data from various computational and experimental sources to accelerate research.

Potential applications include:

Quantitative Structure-Activity Relationship (QSAR): If a set of asmarine analogues with measured biological activity is available, QSAR models can be developed. mdpi.com These models create a mathematical relationship between the chemical structure of the compounds and their biological activity. A validated QSAR model could then predict the activity of new, unsynthesized this compound derivatives, guiding the design of more potent compounds.

Predictive Modeling: ML algorithms such as Support Vector Machines (SVM) and Random Forests can be trained on data from quantum chemical calculations or docking studies to predict biological activity or target binding. mdpi.comfrontiersin.orgresearchgate.net

Data Analysis: ML can be used to analyze large datasets generated from MD simulations to identify subtle but important conformational states or interaction patterns that might be missed by conventional analysis. frontiersin.org

| Application Area | Machine Learning Technique | Potential Use in this compound Research |

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel this compound derivatives based on their chemical structure. mdpi.com |

| Target Identification | Classification Models (e.g., SVM, Random Forest) | Train a model to classify this compound as a binder or non-binder for various protein targets. |

| Virtual Screening | Deep Learning, Neural Networks | Enhance virtual screening campaigns by learning complex features from large chemical libraries to better prioritize potential hits. mdpi.com |

| Dynamics Analysis | Clustering Algorithms (e.g., k-means) | Analyze MD simulation trajectories to group similar protein-ligand conformations and identify key dynamic states. researchgate.netmdpi.com |

Biosynthetic Investigations and Pathways

Proposed Biosynthetic Precursors and Intermediates

The biosynthetic origin of the asmarines is proposed to derive from the agelasines. nih.gov Agelasines are marine natural products that also feature a purine (B94841) head and a diterpene tail, suggesting a common biosynthetic heritage. The pathway likely involves the coupling of a purine derivative with a clerodane diterpene.

The core structure of asmarine K suggests two primary building blocks:

A purine-derived unit: This forms the nitrogenous heterocyclic portion of the molecule.

A clerodane diterpenoid: This constitutes the carbocyclic tail, which acts as a secondary pharmacophore. nih.gov

The proposed biosynthetic relationship posits that an agelasine-like molecule undergoes further enzymatic modification, including the formation of the distinctive N-hydroxypurine diazepine (B8756704) ring system, to yield the asmarine scaffold. nih.gov The specific intermediates in this transformation have not yet been fully elucidated.

Table 1: Proposed Precursors for this compound Biosynthesis

| Precursor Type | Specific Molecule/Class | Role in this compound Structure |

|---|---|---|

| Primary Precursor | Agelasines | Foundational molecule providing the purine and diterpene units. |

| Building Block 1 | Purine Derivative | Forms the core heterocyclic diazepine-purine system. |

| Building Block 2 | Clerodane Diterpenoid | Forms the appended carbocyclic secondary pharmacophore. |

Enzymatic Pathways and Biosynthetic Gene Clusters

While the specific biosynthetic gene cluster (BGC) for this compound has not been identified, its proposed origin from purine and terpenoid precursors allows for inferences about the types of enzymes involved. The microbial genomes of marine organisms and their symbionts contain specific regions known as BGCs, which encode all the necessary enzymes for the assembly of secondary metabolites. researchgate.net

The biosynthesis of this compound would likely require:

Terpene Cyclases: Enzymes responsible for constructing the complex polycyclic clerodane diterpene skeleton from isoprenoid precursors like geranylgeranyl pyrophosphate (GGPP).

Purine-modifying Enzymes: A suite of enzymes to functionalize the purine ring and facilitate its linkage to the diterpene unit.

Tailoring Enzymes: A variety of enzymes such as oxidoreductases, methyltransferases, and hydroxylases that perform late-stage modifications to create the final asmarine structure, including the formation of the N-hydroxy-diazepinepurine pharmacophore. nih.gov

The discovery and characterization of BGCs are often accomplished through genome mining techniques. nih.govnih.gov Bioinformatic tools like antiSMASH and ClusterFinder are used to scan microbial genomes for sequences that encode signature enzymes, such as those for polyketide, non-ribosomal peptide, or terpene synthesis, thereby identifying potential BGCs for novel compounds. researchgate.netyoutube.com The identification of a BGC containing both terpene cyclase and purine-modifying enzyme genes within a marine sponge symbiont could be a strong indicator of the genetic basis for asmarine production.

Role of Marine Microorganisms in this compound Biosynthesis

Asmarines were originally isolated from a Red Sea sponge of the Raspailia species. nih.gov It is a common theme in marine natural product chemistry that complex secondary metabolites isolated from host organisms, such as sponges, are actually produced by their symbiotic microorganisms. ekb.egekb.eg This is often due to the host's lack of the necessary complex enzymatic machinery for their production.

Marine actinomycetes and other bacteria are well-documented producers of a vast array of bioactive compounds and possess dense and unique BGCs. researchgate.netekb.eg It is highly probable that the biosynthesis of this compound is carried out by a microbial symbiont residing within the sponge tissue. These microbes have genetically evolved to produce diverse secondary metabolites to survive in competitive and varied marine environments. researchgate.net The sponge provides a protected environment for the microorganism, which in turn may produce chemical compounds that defend the host from predators or pathogens. The exact identity of the microorganism responsible for this compound production remains unknown. nih.gov

Comparative Biosynthetic Strategies within Marine Natural Products

The proposed biosynthesis of this compound, a purine-diterpenoid alkaloid, represents a hybrid pathway that combines elements from different major classes of natural products. This strategy is a common theme in the generation of chemical diversity in marine ecosystems.

A comparison with other major biosynthetic pathways reveals:

Polyketide and Non-Ribosomal Peptide Synthesis: Unlike the modular assembly-line logic of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) which build molecules by sequential condensation of simple carboxylic acid or amino acid units, the asmarine pathway involves the convergence of two substantially pre-formed complex units: a diterpene and a purine. researchgate.netekb.egmdpi.com

Terpenoid Synthesis: The formation of the clerodane portion of this compound follows the general principles of terpenoid biosynthesis, starting from simple five-carbon isoprene units. ekb.eg However, its subsequent linkage to a purine derivative distinguishes it from purely terpenoid natural products.

Enediyne Biosynthesis: Other complex marine natural products, such as the cyanosporasides, originate from enediyne BGCs. These pathways generate a highly reactive p-benzyne biradical intermediate, a starkly different chemical strategy compared to the proposed enzymatic coupling in asmarine biosynthesis. nih.gov

The biosynthetic strategy for asmarines highlights nature's "Lego-like" approach, where distinct molecular modules (genes, enzymes, and their products) are combined in novel ways to create new chemical entities with potent biological activities. youtube.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Asmarine A |

| Asmarine B |

| This compound |

| Agelasines |

| Geranylgeranyl pyrophosphate |

Future Directions and Research Perspectives

Advancements in Synthetic Methodologies

The unique tetrahydro mdpi.commdpi.comdiazepino[1,2,3-g,h]purine (THDAP) core of asmarines presents a significant synthetic challenge. researchgate.net Early synthetic strategies have been developed, but there is a continuous drive to improve efficiency, yield, and stereoselectivity. mdpi.comresearchgate.net Future research will likely focus on the development of more streamlined and scalable total syntheses. This could involve the application of novel catalytic methods, such as transition metal catalysis and photocatalysis, which have proven effective in the synthesis of other complex marine natural products. nih.gov Chemoenzymatic approaches, combining the selectivity of enzymes with the versatility of chemical synthesis, also hold promise for constructing the intricate asmarine scaffold. mdpi.com

Furthermore, the development of methodologies for creating diverse analogues of asmarine K is a key area of interest. By modifying the core structure and its substituents, researchers can probe structure-activity relationships and potentially develop compounds with enhanced or novel biological activities. researchgate.net This includes the synthesis of 9-substituted THDAP analogues, which has already been explored to some extent. researchgate.net

Table 1: Synthetic Approaches for Asmarine Analogues

| Approach | Description | Key Features | Reference |

|---|---|---|---|

| Total Synthesis | Complete chemical synthesis from simple starting materials. | Aims for efficiency and stereocontrol. | researchgate.net |

| Analogue Synthesis | Modification of the asmarine core to create new derivatives. | Explores structure-activity relationships. | researchgate.net |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | Leverages the high selectivity of enzymes. | mdpi.com |

| Photocatalysis | Use of light to drive chemical reactions. | Offers mild reaction conditions and unique reactivity. | nih.gov |

Elucidation of Novel Molecular Targets

While the cytotoxic properties of asmarines are recognized, the precise molecular mechanisms and cellular targets remain an active area of investigation. researchgate.net Future research will aim to identify the specific proteins, enzymes, or nucleic acid structures with which this compound interacts to exert its biological effects. This process, known as target identification and validation, is crucial for understanding its mode of action and for the rational design of more potent and selective derivatives. mdpi.com

Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down and identify the binding partners of this compound within cancer cells. Elucidating these targets will not only shed light on the compound's anticancer activity but could also reveal novel therapeutic targets for cancer treatment. mdpi.com Furthermore, understanding the molecular interactions between this compound and its targets can help in designing compounds with improved efficacy and reduced off-target effects. mdpi.com

Exploration of Undiscovered Biosynthetic Capabilities

The biosynthetic pathways of many marine natural products, including the asmarines, are often not fully understood. mdpi.com Marine organisms, particularly sponges and their associated microbes, possess a remarkable capacity for producing a vast array of structurally unique and biologically active secondary metabolites. mdpi.comnih.gov A significant portion of the biosynthetic potential within these organisms remains untapped, often referred to as "microbial dark matter". jmb.or.kr

Future research will likely focus on genome mining of the source organism of this compound, the sponge Raspaillia sp., and its symbiotic microorganisms. mdpi.comjmb.or.kr By sequencing the genomes of these organisms and using bioinformatic tools, researchers can identify the biosynthetic gene clusters (BGCs) responsible for producing this compound and other related compounds. nih.govnih.gov This approach could uncover novel enzymatic reactions and biosynthetic strategies, providing new tools for synthetic biology and the potential to produce asmarines and novel analogues through heterologous expression. nih.govnih.gov The exploration of these undiscovered biosynthetic capabilities is essential for harnessing the full chemical diversity of marine organisms. jmb.or.kr

Development of Advanced Analytical Platforms for Comprehensive Profiling

To fully understand the chemical diversity and biological activity of this compound and related compounds, the development of advanced analytical platforms is essential. These platforms go beyond simple identification and quantification, aiming for a comprehensive profiling of the metabolome of the source organism and the effects of the compounds on biological systems. upfrontoperations.com

Future advancements will likely involve the integration of multiple analytical techniques, such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and advanced chromatography methods. researchgate.net The development of data analysis tools and platforms will be crucial for processing the large and complex datasets generated by these techniques. researchgate.netesa.int These platforms can help in the dereplication of known compounds, the identification of novel asmarine analogues, and the metabolomic profiling of cells treated with this compound to understand its downstream effects. By investing in these robust data governance frameworks and analytical tools, researchers can accelerate the discovery and development of new marine-derived therapeutic agents. researchgate.net

Q & A

Q. Table 1. Key Experimental Parameters for this compound Bioactivity Assays

| Parameter | Recommendation | Source |

|---|---|---|

| Cell viability assay | MTT assay with 48-hour incubation | |

| Solvent | DMSO (≤0.1% v/v) | |

| Replication | n=3 per condition |

Q. Table 2. Common Pitfalls in this compound Literature Analysis

| Pitfall | Resolution Strategy |

|---|---|

| Inconsistent IC50 reporting | Standardize assay protocols across labs |

| Overlooked solvent effects | Disclose solvent polarity in methods section |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.